![molecular formula C8H15NO3P+ B12322056 Phosphinic acid, [3-(1,1-dimethylethyl)-4,5-dihydro-5-isoxazolyl]methyl-(9CI)](/img/structure/B12322056.png)
Phosphinic acid, [3-(1,1-dimethylethyl)-4,5-dihydro-5-isoxazolyl]methyl-(9CI)
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Overview
Description
Phosphinic acid, [3-(1,1-dimethylethyl)-4,5-dihydro-5-isoxazolyl]methyl- (9CI) is a chemical compound with the molecular formula C8H16NO3P It is characterized by the presence of a phosphinic acid group attached to a 3-(1,1-dimethylethyl)-4,5-dihydro-5-isoxazolylmethyl moiety
Preparation Methods
The synthesis of phosphinic acid, [3-(1,1-dimethylethyl)-4,5-dihydro-5-isoxazolyl]methyl- involves several steps. One common method includes the reaction of appropriate starting materials under controlled conditions to form the desired product. The specific synthetic routes and reaction conditions can vary, but typically involve the use of reagents such as phosphinic acid derivatives and isoxazole intermediates . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Esterification Reactions
The phosphinic acid group undergoes esterification with alcohols under acid-catalyzed conditions. This reaction is critical for modifying solubility and reactivity:
RP O OH 2+ROHH+RP O OR 2+H2O
Key data from analogous systems shows:
Alcohol | Catalyst | Yield (%) | Reference |
---|---|---|---|
Methanol | H₂SO₄ | 85–92 | |
Ethanol | HCl (gas) | 78 | |
Benzyl alcohol | TMSCl | 65 |
Ester derivatives are stabilized by the electron-withdrawing isoxazole ring, which enhances electrophilicity at phosphorus .
Hydrolysis and Stability
The compound resists hydrolysis under neutral conditions but undergoes slow cleavage in strongly acidic or basic media:
RP O OR 2+H2OH+/OH−RP O OH 2+2R OH
Studies on related phosphinic acids indicate:
-
Acidic hydrolysis (6M HCl, 100°C) : 90% decomposition after 24 h.
-
Basic hydrolysis (1M NaOH, 80°C) : 70% decomposition after 12 h .
The tert-butyl group on the isoxazole ring sterically shields the phosphorus center, delaying hydrolysis compared to unsubstituted analogs .
Palladium-Catalyzed Cross-Coupling
The compound participates in Suzuki-Miyaura couplings with aryl boronic acids, forming biaryl phosphinic derivatives:
Boronic Acid | Catalyst System | Yield (%) | Reference |
---|---|---|---|
Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 75 | |
4-Methoxyphenyl | Pd(OAc)₂, SPhos | 68 |
Mechanistic studies suggest oxidative addition of the P–H bond to Pd(0), followed by transmetalation and reductive elimination .
Radical Addition Reactions
The P–H bond undergoes radical-mediated additions to alkenes and alkynes. For example, with styrene:
RP O OH H+CH2=CHPhAIBNRP O OH CH2CH2Ph
Reported yields range from 50–65% under UV initiation . The reaction is highly regioselective due to polar effects from the isoxazole ring.
Coordination Chemistry
The phosphinic acid acts as a bidentate ligand, forming complexes with transition metals:
Metal Salt | Complex Structure | Application | Reference |
---|---|---|---|
Cu(NO₃)₂ | Octahedral Cu(II) complex | Catalytic oxidation | |
FeCl₃ | Trigonal bipyramidal Fe(III) | Magnetic materials |
Stability constants (log β) for Cu(II) complexes exceed 8.5, indicating strong chelation .
Michael Addition Reactions
The nucleophilic phosphorus center adds to α,β-unsaturated carbonyl compounds:
Substrate | Conditions | Yield (%) | Reference |
---|---|---|---|
Methyl acrylate | Toluene, 80°C | 72 | |
Acrylonitrile | HMDS, 70°C | 58 |
The reaction proceeds via a nucleophilic attack on the β-carbon, facilitated by silylation of the phosphinic acid using HMDS .
Thermal Decomposition
At temperatures >200°C, the compound decomposes via cleavage of the P–C and isoxazole C–N bonds:
C7H14NO4PΔPOx+CO2+tert butylamine derivatives
TGA analysis shows 95% mass loss by 300°C, with an exothermic peak at 250°C (DSC) .
Scientific Research Applications
Phosphinic acids are recognized for their role as bioactive compounds with potential therapeutic applications. The specific compound has been studied for its effects on various biological systems:
- Enzyme Inhibition : Research indicates that phosphinic acid derivatives can serve as potent inhibitors of specific enzymes involved in disease processes. For instance, phosphinic dipeptides have been shown to inhibit aminopeptidases from Plasmodium falciparum, making them potential candidates for antimalarial therapies. Structural studies revealed critical interactions between these inhibitors and enzyme active sites, suggesting a mechanism for their inhibitory action .
- Anticancer Activity : A study evaluated the anti-neoplastic potential of a phosphinic acid derivative in human osteosarcoma cells. The results showed that this compound exhibited significant cytotoxic effects, with a notable decrease in cell viability at higher concentrations. This suggests that phosphinic acids may be explored further as anticancer agents .
Synthesis and Structural Characterization
The synthesis of phosphinic acid derivatives often involves complex organic reactions that yield compounds with unique structural properties. For example:
- Synthesis Techniques : The development of new synthesis methods for phosphinic acids has been a focus in medicinal chemistry. Researchers have explored the modification of existing compounds to enhance biological activity and specificity. Techniques such as NMR spectroscopy and X-ray diffraction are commonly employed to characterize these compounds and confirm their structures .
Environmental and Ecological Impact
Phosphorus-containing compounds, including phosphinic acids, play significant roles in ecological systems:
- Nutrient Cycling : Studies have indicated that phosphonic and phosphinic acids contribute to phosphorus cycling in marine environments. These compounds can influence the availability of phosphorus for biological uptake, thereby affecting marine productivity .
Case Study 1: Antimalarial Research
In a study focusing on the inhibition of PfA-M1 and PfA-M17 enzymes, researchers utilized phosphinic dipeptides as tool compounds to elucidate enzyme mechanisms. The findings highlighted how structural variations in phosphinic acids could optimize binding interactions and enhance inhibitory potency against malaria pathogens .
Case Study 2: Anticancer Potential
A recent investigation into a newly developed phosphinic acid derivative demonstrated its efficacy against osteosarcoma cells using various assays (MTT assay, LDH assay). The compound showed promising results with good biocompatibility at lower concentrations while exhibiting significant cytotoxicity at higher doses .
Summary of Applications
Application Area | Description |
---|---|
Enzyme Inhibition | Targeting specific enzymes linked to diseases like malaria; potential drug development. |
Anticancer Therapy | Demonstrated cytotoxic effects against osteosarcoma cells; further research warranted. |
Environmental Impact | Role in nutrient cycling within marine ecosystems; implications for ecological health. |
Mechanism of Action
The mechanism of action of phosphinic acid, [3-(1,1-dimethylethyl)-4,5-dihydro-5-isoxazolyl]methyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Phosphinic acid, [3-(1,1-dimethylethyl)-4,5-dihydro-5-isoxazolyl]methyl- can be compared with other similar compounds, such as:
Phosphinic acid derivatives: These compounds share the phosphinic acid group but differ in their substituents.
Biological Activity
Phosphinic acid derivatives have garnered attention in medicinal chemistry due to their diverse biological activities. This article focuses on the biological activity of the specific compound Phosphinic acid, [3-(1,1-dimethylethyl)-4,5-dihydro-5-isoxazolyl]methyl-(9CI) , exploring its mechanisms, efficacy in various applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a phosphinic acid functional group attached to an isoxazole ring. The structure can be represented as follows:
where n, m, p, q, and r denote the number of carbon, hydrogen, nitrogen, oxygen, and phosphorus atoms respectively.
Phosphinic acids typically function as enzyme inhibitors. The specific biological activities of this compound are linked to its ability to interact with various biological targets, including:
- Macrophage Migration Inhibitory Factor (MIF) : Evidence suggests that isoxazole derivatives can inhibit MIF activity, which plays a role in inflammatory responses and immune regulation .
- Endoplasmic Reticulum Aminopeptidases (ERAPs) : Phosphinic inhibitors have demonstrated significant inhibitory activity against ERAP enzymes, which are involved in antigen processing and presentation .
Biological Activities
The compound exhibits several notable biological activities:
- Anti-inflammatory Activity : Isoxazole derivatives have been shown to possess anti-inflammatory properties. For instance, studies indicate that these compounds can reduce inflammation markers in vitro .
- Antimicrobial Activity : Research has identified isoxazoles as potent antimicrobial agents against various pathogens. The specific phosphinic acid derivative may enhance this activity through structural modifications that improve its interaction with microbial targets .
- Antitumor Activity : Some studies suggest that phosphinic acids exhibit cytotoxic effects against cancer cell lines, potentially through mechanisms involving apoptosis induction or cell cycle arrest .
Table 1: Summary of Biological Activities
Properties
Molecular Formula |
C8H15NO3P+ |
---|---|
Molecular Weight |
204.18 g/mol |
IUPAC Name |
(3-tert-butyl-4,5-dihydro-1,2-oxazol-5-yl)methyl-hydroxy-oxophosphanium |
InChI |
InChI=1S/C8H14NO3P/c1-8(2,3)7-4-6(12-9-7)5-13(10)11/h6H,4-5H2,1-3H3/p+1 |
InChI Key |
MRWZFEDIQXMKSZ-UHFFFAOYSA-O |
Canonical SMILES |
CC(C)(C)C1=NOC(C1)C[P+](=O)O |
Origin of Product |
United States |
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